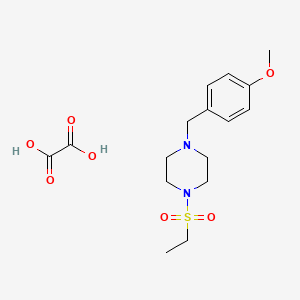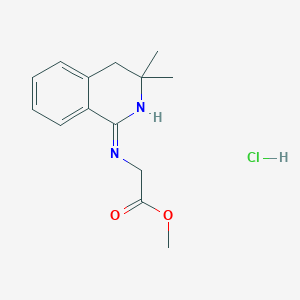
1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. It has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its high purity and high yield synthesis methods. This ensures that the desired compound is obtained in sufficient quantities for further studies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate. One of the directions is to further investigate its potential as a treatment for various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to investigate its potential as a treatment for other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzyl chloride with piperazine followed by the addition of ethylsulfonyl chloride to form the desired compound. Another method involves the reaction of 4-methoxybenzyl isocyanate with piperazine followed by the addition of ethylsulfonyl chloride to form the oxalate salt. Both methods have been shown to yield high purity and high yield of the desired compound.
Scientific Research Applications
1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
1-ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBDWOARMNOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6029559.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B6029579.png)
![4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6029583.png)
![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![7-(cyclopropylmethyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6029674.png)